molecular formula C17H19NO4S B2988866 N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 333320-52-8

N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2988866
CAS No.: 333320-52-8
M. Wt: 333.4
InChI Key: SAUMSIVCTGTZKK-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a chemical compound designed for research and development purposes. As a phenylglycine derivative, this class of compounds is of significant interest in medicinal chemistry and chemical biology . Phenylglycine analogs have emerged from high-throughput screening as valuable scaffolds, demonstrating potential as potent and selective potentiators for various biological targets . The structural motif of a sulfonamide group linked to a glycine core is also found in other research compounds, indicating its utility in modulating biological activity and creating diverse molecular libraries . This compound is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this chemical as a key intermediate or building block in synthetic chemistry, or as a probe for investigating specific biochemical pathways. For full product details, specifications, and safe handling information, please contact our technical support team.

Properties

IUPAC Name

2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-12-5-8-15(9-6-12)23(21,22)18(11-17(19)20)16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUMSIVCTGTZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the reaction of 2,5-dimethylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide is then reacted with glycine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Effects

The compound’s activity and properties are heavily influenced by the substituents on the aromatic rings. Key analogs and their structural differences include:

Compound Name Substituents on Aromatic Rings CAS Number Key Properties/Activity
N-(2,5-Dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine 2,5-dimethylphenyl; 4-methylphenylsulfonyl N/A Discontinued; potential PET inhibition
N-(3,5-Dimethylphenyl)-N-(phenylsulfonyl)glycine 3,5-dimethylphenyl; phenylsulfonyl 5628-64-8 Available; uncharacterized activity
N~2~-[(2,5-Dichlorophenyl)sulfonyl]-N,N-dimethyl-N~2~-phenylglycinamide 2,5-dichlorophenyl; phenylsulfonyl 339103-10-5 Halogenated; possible herbicidal activity
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-dimethylphenyl; hydroxynaphthalene N/A PET inhibitor (IC50 ~10 µM)
  • Substituent Position : The 2,5-dimethylphenyl group in the main compound provides ortho and para methyl substituents, which are electron-donating. In contrast, the 3,5-dimethylphenyl analog (CAS 5628-64-8) has meta substituents, altering steric hindrance and electronic distribution .

Physicochemical Properties

  • The 2,5-dichlorophenyl analog (CAS 339103-10-5) balances lipophilicity with polarizability due to chlorine atoms .
  • Synthesis Challenges : The discontinuation of the main compound () may reflect difficulties in synthesis or purification compared to analogs like CAS 5628-64-8, which retains commercial availability .

Research Findings and Data

Table 1: Comparative Analysis of Key Compounds

Parameter This compound N-(3,5-Dimethylphenyl)-N-(phenylsulfonyl)glycine N~2~-[(2,5-Dichlorophenyl)sulfonyl]-N,N-dimethylglycinamide
Substituent Electronic Effects Electron-donating (methyl) Electron-donating (methyl) Electron-withdrawing (chlorine)
Lipophilicity (LogP) High (estimated) High Moderate
Biological Activity Potential PET inhibition Uncharacterized Possible herbicidal activity
Commercial Status Discontinued Available Available

Biological Activity

N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C14H17NO4S
Molecular Weight: 295.36 g/mol
CAS Number: 425610-95-3

The compound features a sulfonyl group attached to a glycine backbone, with 2,5-dimethylphenyl and 4-methylphenyl substituents. These structural components are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Sulfonamide:
    • React 2,5-dimethylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Coupling with Glycine:
    • The resulting sulfonamide is then coupled with glycine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. This interaction may involve:

  • Inhibition of Enzyme Activity: The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Receptor Signaling: It may affect receptor-mediated signaling pathways, contributing to its therapeutic effects.

Therapeutic Potential

Research indicates that this compound exhibits several potential therapeutic properties:

  • Anti-inflammatory Effects: Preliminary studies suggest that it may reduce inflammation by modulating cytokine release.
  • Analgesic Properties: Its action on pain pathways could provide analgesic benefits.

Research Findings and Case Studies

Several studies have investigated the biological activity of sulfonamide derivatives similar to this compound:

  • Structure-Activity Relationship (SAR) Studies:
    • A study on related compounds demonstrated that modifications to the sulfonamide structure could enhance anti-inflammatory activity and improve binding affinity to target enzymes .
  • Immunomodulatory Effects:
    • In vitro studies showed that derivatives could enhance the release of immunostimulatory cytokines in human monocytic cell lines, indicating potential as immunomodulators .
  • Enzyme Inhibition Studies:
    • Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in bacteria, suggesting antibacterial properties .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryModulates cytokine release; reduces inflammation
AnalgesicPotential pain relief through receptor modulation
Enzyme inhibitionInhibits DHFR; potential antibacterial effects
ImmunomodulationEnhances cytokine release in immune cells

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine?

  • Methodological Answer : A two-step synthesis is typical:

Sulfonylation : React glycine derivatives with 4-methylbenzenesulfonyl chloride (tosyl chloride) in a basic aqueous medium (e.g., NaOH) to form the sulfonamide intermediate.

Arylation : Introduce the 2,5-dimethylphenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) under palladium catalysis.
Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with ethyl acetate/hexane gradients. Key intermediates like ethyl N-tosylglycinate (CAS 5465-67-8) can serve as precursors .
Validation : Monitor reactions via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for aromatic protons of the 2,5-dimethylphenyl group (δ 6.8–7.2 ppm), methyl groups (δ 2.2–2.5 ppm), and glycine’s methylene protons (δ 3.8–4.2 ppm).
  • ¹³C NMR : Sulfonyl sulfur induces deshielding; the sulfonamide carbonyl appears at δ ~170 ppm.
  • IR : Confirm sulfonamide (S=O asymmetric stretch at ~1350 cm⁻¹, symmetric at ~1150 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹ if protonated).
  • Mass Spectrometry : ESI-MS in negative mode may show [M–H]⁻ peaks. High-resolution MS (HRMS) validates molecular formula (e.g., C₁₇H₁₉NO₄S requires m/z 333.1032).

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refinement:
  • For twinning , apply the TWIN command with a BASF parameter to model twin domains. Validate with the R-factor and difference electron density maps .
  • For disordered groups (e.g., rotating methylphenyl moieties), split occupancy using PART instructions and constrain thermal parameters (ISOR/DFIX).
  • Cross-validate with PLATON (ADDSYM) to check for missed symmetry. Publish CIF files with full refinement parameters to ensure reproducibility .

Q. What advanced strategies mitigate impurities like N-tosylglycine ethyl ester (CAS 5465-67-8) during synthesis?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS (e.g., Agilent 6545 Q-TOF) with a reverse-phase column to detect esterified impurities. Compare retention times and fragmentation patterns with reference standards .
  • Process Optimization :
  • Avoid excess ethanol in reaction mixtures to prevent esterification.
  • Employ microwave-assisted synthesis to reduce reaction time and side-product formation.
  • Implement flow chemistry for precise control of stoichiometry and temperature.

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Parameterize the sulfonyl group’s partial charges using DFT (B3LYP/6-31G*).

MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of ligand-protein complexes. Analyze hydrogen bonds between the sulfonamide and active-site residues (e.g., Zn²⁺ coordination).

QSAR : Corrogate substituent effects (e.g., methyl groups’ steric impact) using Hammett σ constants and Molinspiro descriptors .

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